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Compound of Interest

Compound Name: Lysergine

Cat. No.: B1675760 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the current enantioselective synthetic

strategies for (+)-lysergine, including detailed experimental protocols for key transformations

and a comparative analysis of their efficiencies.

Introduction
(+)-Lysergine is a member of the clavine alkaloids, a class of ergot alkaloids characterized by

the tetracyclic ergoline ring system. These compounds are of significant interest due to their

diverse biological activities, primarily as ligands for serotonin, dopamine, and adrenergic

receptors. The development of efficient and stereocontrolled synthetic routes to access

enantiomerically pure (+)-lysergine is crucial for further pharmacological studies and the

development of new therapeutic agents. This document outlines notable enantioselective

syntheses of (+)-lysergine, providing detailed protocols for key reactions and summarizing

their quantitative data for comparative purposes.

Key Synthetic Strategies
Several innovative strategies have been developed for the asymmetric synthesis of the

ergoline scaffold of (+)-lysergine. These approaches primarily focus on the stereoselective

construction of the C/D ring system and the introduction of the requisite chirality.

Organocatalytic Asymmetric α-Aminoxylation
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A notable approach developed by Bisai and colleagues employs a d-proline-catalyzed α-

aminoxylation reaction to establish the key stereocenter with high enantioselectivity. This

strategy leads to a formal total synthesis of (+)-lysergine and (+)-isolysergine. The key

intermediate is synthesized with a 98% enantiomeric excess (ee)[1].

Divergent Synthesis from a Common Chiral Intermediate
Reddy and coworkers have reported a concise and divergent asymmetric synthesis of several

tetracyclic clavine alkaloids, including (+)-lysergine. Their strategy involves a chemoselective

MeOH-mediated oxa-Michael addition and a lactone–lactam rearrangement of a spiro α-

methylene-γ-butyrolactone intermediate derived from (R)-4-amino-Uhle's ketone[2].

Synthesis from Enantiomerically Pure Lysergol
A streamlined synthesis of racemic lysergine has been reported by Tasker and colleagues,

starting from racemic lysergol. This approach can be adapted for an enantioselective synthesis

by utilizing enantiomerically pure (+)-lysergol as the starting material. The conversion involves

mesylation of the primary alcohol of (+)-lysergol followed by reduction[3].

Data Presentation
The following tables summarize the quantitative data for the key steps in the enantioselective

synthesis of (+)-lysergine and its precursors from the cited literature.

Table 1: Key Enantioselective Reaction Data
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Table 2: Yields of Key Transformations to (+)-Lysergine
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Reagents Product Yield (%) Reference

(±)-Lysergol Mesylation
MsCl, Et3N,

CH2Cl2
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quantitative [3]
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(+)-Lysergine
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- [2]

Experimental Protocols
Protocol 1: Organocatalytic Asymmetric α-
Aminoxylation (Bisai et al.)
This protocol describes the key enantioselective step in the formal synthesis of (+)-lysergine.
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Reaction:

Step 1: α-Aminoxylation of the aldehyde

To a solution of the starting aldehyde in CHCl3 at 0 °C is added d-proline (20 mol%).

Nitrosobenzene is then added portion-wise over 10 minutes.

The reaction mixture is stirred at 0 °C for the specified time until completion (monitored by

TLC).

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with

CH2Cl2.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography to afford the desired chiral

α-aminoxylated aldehyde.

Protocol 2: Conversion of (+)-Lysergol to (+)-Lysergine
(Adapted from Tasker et al.)
This two-step protocol details the conversion of (+)-lysergol to (+)-lysergine.

Reaction:

Step 1: Mesylation of (+)-Lysergol

To a solution of (+)-lysergol in anhydrous CH2Cl2 at 0 °C is added triethylamine (Et3N).

Methanesulfonyl chloride (MsCl) is then added dropwise.

The reaction mixture is stirred at 0 °C for 1 hour.

The reaction is quenched with water and the aqueous layer is extracted with CH2Cl2.
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The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated under reduced pressure to yield the crude (+)-lysergol mesylate, which is

used in the next step without further purification[3].

Step 2: Reduction of (+)-Lysergol Mesylate to (+)-Lysergine

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C is added a

solution of the crude (+)-lysergol mesylate in THF dropwise.

The reaction mixture is then heated at reflux for the specified time until completion

(monitored by TLC).

The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15%

aqueous NaOH, and water.

The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated

under reduced pressure.

The crude product is purified by flash column chromatography to afford (+)-lysergine[3].
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Caption: Key strategies for the enantioselective synthesis of (+)-lysergine.
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Caption: Experimental workflow for the conversion of (+)-lysergol to (+)-lysergine.

Conclusion
The enantioselective synthesis of (+)-lysergine has been successfully achieved through

various innovative synthetic strategies. The choice of a particular route may depend on factors

such as the desired scale of synthesis, availability of starting materials, and the need for

structural diversity for analog synthesis. The organocatalytic approach offers high

enantioselectivity early in the synthesis, while the conversion from (+)-lysergol provides a

concise route to the final product. The detailed protocols and comparative data presented

herein serve as a valuable resource for researchers in the field of alkaloid synthesis and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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